Patent-Documented Synthetic Utility in NF-κB Inhibitor Scaffolds Versus Unsubstituted Biphenyl-4-carboxylic Acid
EP1555018 A1 explicitly employs 2‑methoxy‑4‑phenylbenzoic acid as a key intermediate in the preparation of N‑arylsalicylamide derivatives that inhibit NF‑κB activation [1]. While the patent does not report isolated biological data for the free acid, its use is documented in the synthesis of active molecules, whereas the simpler, unsubstituted biphenyl‑4‑carboxylic acid is not claimed in the same synthetic pathway. This constitutes a qualitative but direct patent‑based differentiation for procurement decisions where the intermediate must match the patented route precisely.
| Evidence Dimension | Patented synthetic utility in NF-κB inhibitor pathway |
|---|---|
| Target Compound Data | Explicitly listed as a synthetic intermediate in EP1555018 A1 (page 123) [1] |
| Comparator Or Baseline | Biphenyl‑4‑carboxylic acid (unsubstituted) – not cited in the same patent for the same reaction step |
| Quantified Difference | Qualitative (presence vs. absence in patent claims) |
| Conditions | Synthesis of N‑arylsalicylamide NF‑κB inhibitors |
Why This Matters
Researchers replicating the patented route must use this precise regioisomer to avoid costly re‑optimization of the reaction sequence.
- [1] Institute of Medicinal Molecular Design, Inc. Patent EP1555018 A1, 2005. Remedies for neurodegenerative diseases. Page/Page column 123. View Source
